N-(5-bromo-2-methoxyphenyl)pivalamide
CAS No.:
Cat. No.: VC19790387
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO2 |
|---|---|
| Molecular Weight | 286.16 g/mol |
| IUPAC Name | N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
| Standard InChI Key | MSWIAUGYLVSUSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC |
Introduction
Chemical Identity and Physicochemical Properties
N-(5-Bromo-2-methoxyphenyl)pivalamide belongs to the class of aromatic amides, with a molecular formula of and a molecular weight of 286.16 g/mol . Its IUPAC name, N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide, reflects the substitution pattern on the phenyl ring and the pivaloyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.16 g/mol |
| CAS Registry Number | 1248612-65-8 |
| SMILES Notation | CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC |
| Topological Polar Surface Area | 49.8 Ų |
The compound’s structure features a bromine atom at the para position relative to the methoxy group, creating electronic effects that influence its reactivity. The pivaloyl group () contributes steric bulk, which may hinder rotational freedom and enhance metabolic stability in biological systems.
Synthesis and Purification
Synthetic Pathways
The synthesis of N-(5-bromo-2-methoxyphenyl)pivalamide typically involves a multi-step protocol:
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Bromination of 2-Methoxyaniline:
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2-Methoxyaniline undergoes electrophilic bromination using in acetic acid, yielding 5-bromo-2-methoxyaniline.
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Reaction conditions: 0–5°C, 2–4 hours (yield: ~85%).
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Amidation with Pivaloyl Chloride:
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Purification:
Optimization Challenges
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Regioselectivity: Competing bromination at the ortho position is minimized by controlling temperature and stoichiometry.
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Steric Hindrance: The bulky pivaloyl group necessitates prolonged reaction times for complete amidation .
Structural and Spectroscopic Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 286.0286 (), consistent with the molecular formula .
Chemical Reactivity and Functionalization
Key Reactions
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Nucleophilic Aromatic Substitution:
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Hydrolysis of the Amide Bond:
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Acidic or basic conditions cleave the pivalamide to yield 5-bromo-2-methoxyaniline.
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Demethylation of Methoxy Group:
Stability Considerations
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The compound is stable under ambient conditions but degrades in strong acids/bases due to amide hydrolysis.
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediate
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Structure-Activity Relationship (SAR) Studies: Modifications at the bromine or methoxy positions are explored to enhance bioavailability .
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Prodrug Design: The pivaloyl group may serve as a prodrug moiety, improving membrane permeability.
Material Science
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Liquid Crystals: The rigid aromatic core and flexible side chains could stabilize mesophases in liquid crystalline materials.
Comparative Analysis with Structural Analogs
The bromine atom in N-(5-bromo-2-methoxyphenyl)pivalamide enhances electrophilicity and van der Waals interactions compared to chlorine or hydrogen analogs .
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.
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Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).
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Synthetic Methodology: Develop catalytic enantioselective routes to chiral derivatives .
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